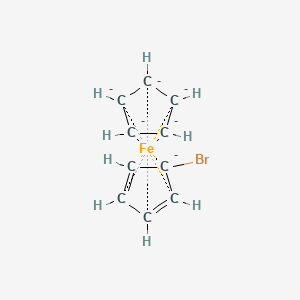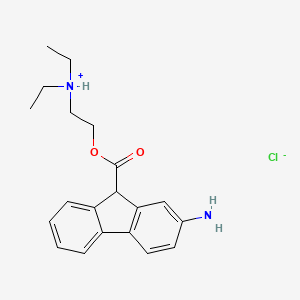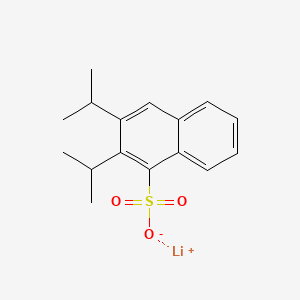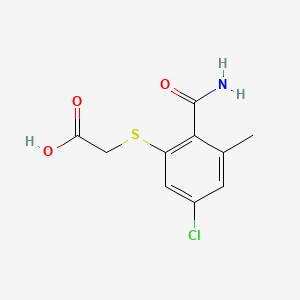
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an acetic acid moiety linked to a substituted phenyl ring through a thioether bond. The presence of functional groups such as the aminocarbonyl, chloro, and methyl groups on the phenyl ring contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- typically involves multi-step organic reactions One common synthetic route starts with the chlorination of 3-methylphenylamine to introduce the chloro groupThe final step involves the formation of the thioether bond by reacting the intermediate with acetic acid and a suitable thiol reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
化学反応の分析
Types of Reactions
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学的研究の応用
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins, affecting their structure and function. The chloro and methyl groups can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Acetic acid, ((2-(aminocarbonyl)-5-chlorophenyl)thio)-: Lacks the methyl group, which can affect its reactivity and binding properties.
Acetic acid, ((2-(aminocarbonyl)-3-methylphenyl)thio)-: Lacks the chloro group, altering its chemical behavior.
Acetic acid, ((2-(aminocarbonyl)-5-methylphenyl)thio)-: Lacks the chloro group, affecting its interactions with other molecules
Uniqueness
The presence of both the chloro and methyl groups in acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- makes it unique. These groups contribute to its distinct chemical properties, such as increased hydrophobicity and specific binding affinities, which can enhance its effectiveness in various applications .
This detailed article provides a comprehensive overview of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
66214-43-5 |
|---|---|
分子式 |
C10H10ClNO3S |
分子量 |
259.71 g/mol |
IUPAC名 |
2-(2-carbamoyl-5-chloro-3-methylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H10ClNO3S/c1-5-2-6(11)3-7(9(5)10(12)15)16-4-8(13)14/h2-3H,4H2,1H3,(H2,12,15)(H,13,14) |
InChIキー |
GDQGYYWSXWKWAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)N)SCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


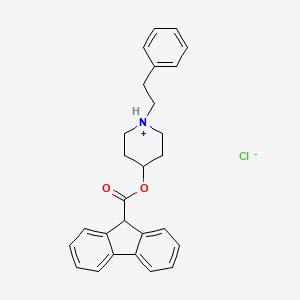
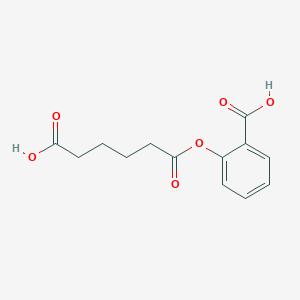
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
